tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a boronic ester group. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
The synthesis of tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the isochromenyl intermediate: This involves the reaction of a suitable precursor with a boronic acid or ester under conditions that promote the formation of the isochromenyl structure.
Introduction of the pyrrolidine group: This step involves the reaction of the isochromenyl intermediate with a pyrrolidine derivative, often under basic conditions.
Protection of the carboxylate group: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
tert-Butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, depending on the reagents and conditions used.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester group, to form various substituted derivatives
Scientific Research Applications
tert-Butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals, particularly those that require boronic ester intermediates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials
Mechanism of Action
The mechanism of action of tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate include:
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound also features a boronic ester group and is used in similar cross-coupling reactions.
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate: Another boronic ester compound used in the synthesis of pharmaceuticals and advanced materials.
tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate: This compound is used in the synthesis of complex organic molecules and has applications in medicinal chemistry .
These compounds share similar structural features and reactivity, but this compound is unique in its specific combination of functional groups and its applications in various fields.
Properties
Molecular Formula |
C24H36BNO5 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C24H36BNO5/c1-22(2,3)29-21(27)26-11-8-9-20(26)18-14-17(13-16-10-12-28-15-19(16)18)25-30-23(4,5)24(6,7)31-25/h13-14,20H,8-12,15H2,1-7H3 |
InChI Key |
OTGCLHFBEKMUSM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COCC3)C(=C2)C4CCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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